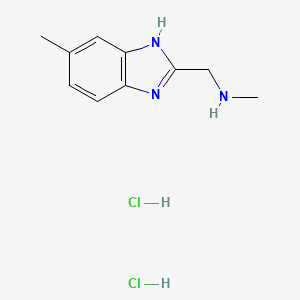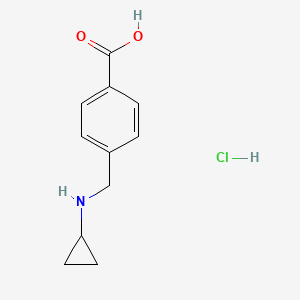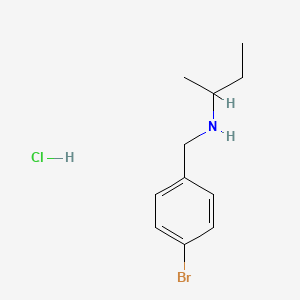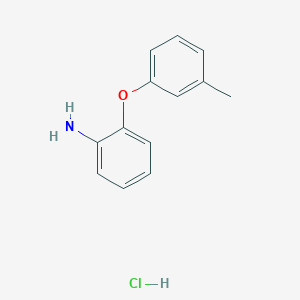![molecular formula C14H24ClNO3 B3086099 (Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158494-91-7](/img/structure/B3086099.png)
(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Vue d'ensemble
Description
(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known by its CAS number 1158494-91-7 .
Molecular Structure Analysis
The molecular formula of (Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is C14H24ClNO3 . The structure includes a butan-2-yl group, a trimethoxyphenyl group, and a methylamine group, all connected in a specific arrangement. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Applications De Recherche Scientifique
Branched Chain Aldehydes in Foods
Research by Smit et al. (2009) discusses the production and degradation of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, from amino acids in food products. These compounds are significant for flavor in both fermented and non-fermented products, highlighting the importance of understanding their generation pathways for controlling flavor profiles in the food industry (Smit, Engels, & Smit, 2009).
Phenoxy Herbicide Sorption
Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to various soil components. This research emphasizes the environmental fate of these compounds and their interaction with soil organic matter and minerals, which is crucial for understanding the environmental impact of herbicide use and informing effective soil management practices (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in Pesticide Production
Goodwin et al. (2018) explored treatment options for reclaiming wastewater produced by the pesticide industry, addressing the removal of toxic pollutants. This study underscores the significance of identifying efficient treatment processes for high-strength wastewaters containing complex mixtures of compounds, including potential analogues of the compound , to mitigate environmental impacts (Goodwin, Carra, Campo, & Soares, 2018).
Analytical Techniques and Environmental Toxicity
The literature also includes discussions on analytical techniques for detecting similar compounds and assessing their environmental fate and toxicity. For example, studies on the degradation of chemical warfare agent degradation products provide insights into analytical methodologies and the potential environmental and human health impacts of related organochlorine compounds (Munro et al., 1999).
Propriétés
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-6-10(2)15-9-11-7-8-12(16-3)14(18-5)13(11)17-4;/h7-8,10,15H,6,9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNXXIPEFHSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=C(C=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)
amine hydrochloride](/img/structure/B3086028.png)
amine hydrochloride](/img/structure/B3086029.png)

![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)
amine hydrochloride](/img/structure/B3086067.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)
amine hydrochloride](/img/structure/B3086091.png)
